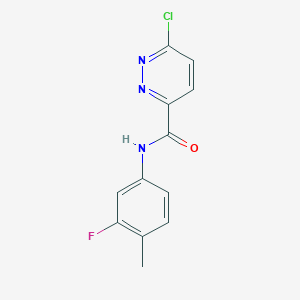![molecular formula C13H14N4O3 B7575416 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has been studied for its potential applications in scientific research. TPBA is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its wide range of biological activities. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially useful tool for studying these processes. However, one limitation of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its potential toxicity. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid. One area of research could be the development of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved biological activity and reduced toxicity. Another area of research could be the investigation of the mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, to better understand how it exerts its biological effects. Additionally, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid could be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Synthesis Methods
The synthesis of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with triazole and propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is then purified by recrystallization.
Scientific Research Applications
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
3-[[3-(triazol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(4-6-17-7-5-15-16-17)14-9-10-2-1-3-11(8-10)13(19)20/h1-3,5,7-8H,4,6,9H2,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUWFVJSMVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)